N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a dimethyl chromen-2-one structure, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, which can be obtained through the Pechmann condensation reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of Intermediate: The intermediate 7-hydroxy-4,8-dimethyl-2H-chromen-2-one is then reacted with 2-bromoacetyl chloride to form 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl chloride.
Final Coupling: The final step involves the coupling of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl chloride with 2-(4-chlorophenyl)ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-4,8-dimethyl-2H-chromen-2-one derivatives.
Reduction: Formation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-ol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the chlorophenyl group and the specific substitution pattern on the chromen-2-one ring, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20ClNO4/c1-12-16-7-8-18(24)13(2)20(16)27-21(26)17(12)11-19(25)23-10-9-14-3-5-15(22)6-4-14/h3-8,24H,9-11H2,1-2H3,(H,23,25) |
InChI Key |
IEDAAJMVLLQUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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